molecular formula C9H16N2O2 B13341693 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Katalognummer: B13341693
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: OTNPWQANCWCZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(6-methoxy-3-azabicyclo[311]heptan-3-yl)ethan-1-one is a compound that belongs to the class of 3-azabicyclo[311]heptanes These compounds are known for their unique bicyclic structure, which imparts distinct physicochemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.1]heptanes, including 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of specific reducing agents and controlled reaction conditions to ensure the successful formation of the desired bicyclic structure.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using specific reducing agents to modify its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its methoxy group and amino functionality make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

2-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5,10H2,1H3

InChI-Schlüssel

OTNPWQANCWCZLC-UHFFFAOYSA-N

Kanonische SMILES

COC1C2CC1CN(C2)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.